Ethyl 2-amino-2-(2,4-difluorophenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,4-difluorophenyl)acetate is an organic compound with the molecular formula C10H11F2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions, and the alpha carbon is substituted with an amino group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,4-difluorophenyl)acetate typically involves the reaction of 2,4-difluorobenzaldehyde with glycine ethyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,4-difluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the ester group results in the corresponding alcohol .
Scientific Research Applications
Ethyl 2-amino-2-(2,4-difluorophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amino acids.
Mechanism of Action
The mechanism by which ethyl 2-amino-2-(2,4-difluorophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-phenylacetate: Lacks the fluorine substitutions, resulting in different chemical properties and biological activities.
Ethyl 2-amino-2-(3,4-difluorophenyl)acetate: Similar structure but with fluorine atoms at different positions, affecting its reactivity and interactions.
Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: Chlorine atoms instead of fluorine, leading to variations in electronic properties and steric effects.
Uniqueness
Ethyl 2-amino-2-(2,4-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,4-difluorophenyl)acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5,9H,2,13H2,1H3 |
InChI Key |
PTCMFTWQYMITEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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